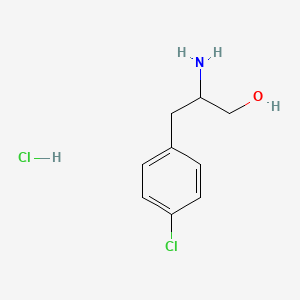

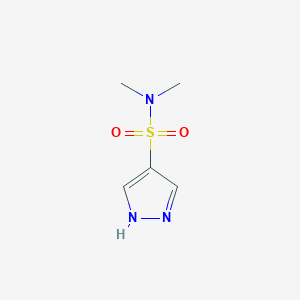

N,N-dimethyl-1H-pyrazole-4-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves specific reactions, which may vary depending on the desired route. Relevant papers describe methods for its preparation, including nucleophilic and electrophilic substitutions. For instance, iodine-catalyzed pseudo-three-component bicyclization reactions have been employed to construct related pyrazole derivatives .

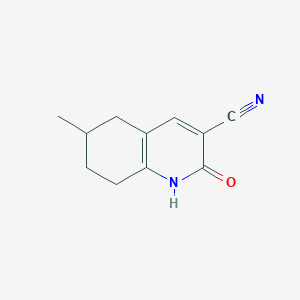

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring with a sulfonamide group attached. The sulfur atom is directly bonded to the ring or through spacers. Spectral characterization techniques, such as FT-IR, 1H NMR, and mass spectroscopy, have been used to confirm its structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it may undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution at N-1, N-2, or C-4 positions. These reactions are influenced by the presence of delocalized electrons in the pyrazole ring, forming a pseudo-aromatic system .

Applications De Recherche Scientifique

-

Chemical Reactivity of N,N-dimethylenamino Ketones

- Field : Organic Chemistry

- Application : N,N-dimethylenamino ketones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

-

Synthesis and Properties of Pyrazoles

- Field : Organic Chemistry

- Application : Pyrazole-containing compounds are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Method : The synthesis of structurally diverse pyrazole derivatives is an important area of organic chemistry .

- Results : The synthesis of pyrazole derivatives leads to diverse and valuable synthetical, biological, and photophysical properties .

- Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives

- Field : Biomedical Research

- Application : Pyrazole and sulfonamide constitute an important class of drugs, with several types of pharmacological agents. Facile synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was designed and synthesized .

- Method : These pyrazole-4-sulfonamide derivatives are characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis, and their biological evolution data are presented .

- Results : These compounds are tested for their in vitro antiproliferative activity against U937 cells by the CellTiter-Glo Luminescent cell viability assay using Mitomycin C. Cytotoxicity detection is based on the measurement of LDH activity, while these compounds did not exhibit cytotoxic activity on these cells .

-

Synthesis of N,N-Dimethyl-1H-pyrazole-1-sulfonamide

-

Biologically Active Pyrazole Derivatives

Safety And Hazards

- Safety Information : MSDS

Propriétés

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPZBCMZXCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

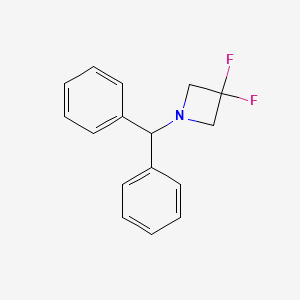

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

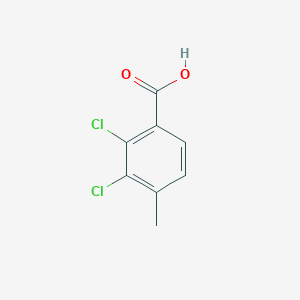

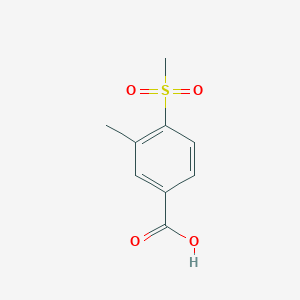

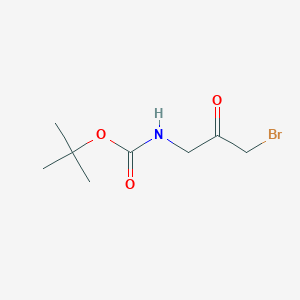

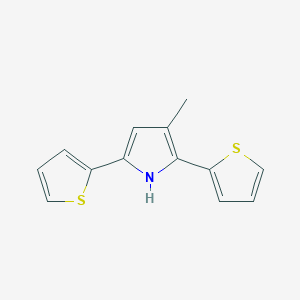

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)